N,N-Dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, also known as N,N-dimethyltryptamine (DMT), is a small molecule that has been synthesized and characterized for various scientific research purposes. Its synthesis can be achieved through different methods, including the reductive amination of 7-methyl-1H-indole-3-carboxaldehyde with dimethylamine [].
DMT is known to possess a variety of biological activities, making it an interesting subject for scientific research. It has been shown to act as a potent agonist at specific serotonin receptors in the brain, particularly the 5-HT2A receptor []. This activity is believed to be responsible for its psychoactive effects, leading to its classification as a Schedule I controlled substance in many countries due to its potential for abuse. However, research on DMT's biological activity extends beyond its psychoactive properties. Studies have explored its potential role in various other biological processes, including:
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a 7-methylindole moiety. Its molecular formula is with a molecular weight of approximately 188.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activity associated with indole derivatives, which are known for their diverse pharmacological properties.
There is no scientific research available on the mechanism of action of this specific compound.
The biological activity of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine is largely attributed to its structural similarity to other indole derivatives. Compounds in this class often exhibit:
The synthesis of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine typically involves the following steps:
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine has several potential applications, including:
Studies on the interactions of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine focus on its binding affinity with various biological targets. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions. Preliminary findings suggest that it may interact with receptors or enzymes involved in cancer pathways, though further research is required to elucidate these mechanisms fully.
Several compounds share structural similarities with N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| N,N-Dimethyl-1-(5-amino-1H-indol-3-yl)methanamine | Contains an amino group instead of methyl | Potentially less toxic than nitro derivatives |
| N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | Methyl substitution at the 5-position | May exhibit different pharmacokinetics |
| Gramine (N,N-Dimethyltryptamine) | Indole structure with additional methyl | Known for allelopathic properties |
| N,N-Dimethyltryptamine | Tryptamine structure | Psychoactive effects; studied for mental health |
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine's unique methyl group at the 7-position contributes significantly to its reactivity and biological profile compared to these similar compounds, making it a subject of interest in medicinal chemistry.
7-Methylgramine was first synthesized in the mid-20th century as part of broader investigations into indole alkaloids. Gramine, its parent compound, was isolated from Arundo donax in 1935. The 7-methyl derivative emerged from efforts to enhance gramine’s stability and bioactivity through targeted substitutions. Early studies focused on its role in plant defense mechanisms, where gramine analogs deter herbivores via neurotoxic effects. Industrial interest grew in the 1980s with the discovery of its potential in drug synthesis, particularly for neurological disorders.
Indole alkaloids are classified into isoprenoid and non-isoprenoid categories. 7-Methylgramine belongs to the non-isoprenoid indole alkaloids, characterized by a lack of terpenoid components. Its taxonomy is further defined by:
| Category | Subclass | Key Features | Examples |
|---|---|---|---|
| Non-isoprenoid | Simple indole derivatives | No terpenoid units; minimal substitutions | Gramine, Serotonin |
| Non-isoprenoid | β-Carboline derivatives | Pyridoindole structure | Harmaline, Tryptoline |
| Non-isoprenoid | 7-Substituted gramines | Methyl or halogen at C7 | 7-Methylgramine, 7-Chlorogramine |
The gramine scaffold (N,N-dimethyl-1H-indol-3-ylmethanamine) serves as the foundation for 7-Methylgramine. Key structural and functional comparisons include:
The synthesis of 7-methylgramine begins with the preparation of its indole precursor, 7-methylindole. Classical routes to 7-methylindole derivatives often rely on the Fischer indole synthesis, which involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For example, cyclohexanone and 4-methylphenylhydrazine undergo cyclization in the presence of hydrochloric acid to yield 1,2,3,4-tetrahydro-7-methylcarbazole, which can be dehydrogenated to 7-methylindole [4].
Alternative classical methods include the Madelung cyclization, where o-toluidine derivatives are treated with strong bases such as potassium tert-butoxide to induce intramolecular cyclization. A notable example involves the reaction of N-hydroxyethyl-2-methylaniline with 2-methylaniline in acetonitrile using a Sn/activated carbon catalyst, yielding 7-methylindole with a 64.3% efficiency [1]. This method highlights the utility of transition metal catalysts in enhancing cyclization kinetics while minimizing side reactions.
Table 1: Classical Synthesis Routes for 7-Methylindole
| Starting Materials | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| N-Hydroxyethyl-2-methylaniline | Sn/activated carbon | 64.3 | [1] |
| Cyclohexanone + phenylhydrazine | HCl | 93.0 | [4] |
| o-Toluidine + ethylene glycol | KOH | 58.0 | [2] |
The dimethylaminomethyl group at C3 is typically introduced via a Mannich reaction, where 7-methylindole reacts with formaldehyde and dimethylamine under acidic conditions. This stepwise approach—synthesizing the indole core followed by C3 functionalization—remains a cornerstone of classical gramine derivative synthesis.
Multicomponent reactions (MCRs) offer a streamlined approach to constructing 7-methylgramine by integrating indole formation and C3 functionalization into a single step. The Mannich-type three-component reaction is particularly effective, combining 7-methylindole, formaldehyde, and dimethylamine in the presence of acidic or organocatalytic conditions. For instance, Fe(NO~3~)~3~·9H~2~O paired with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalyzes the formation of 7-methylgramine with yields exceeding 85% [2].
Recent advancements have employed green catalysts such as l-proline or Amberlite IRA-400 Cl resin to facilitate MCRs under solvent-free conditions. These methods not only improve atom economy but also reduce waste generation. A notable example involves the one-pot condensation of 7-methylindole, paraformaldehyde, and dimethylamine hydrochloride using polyaniline-fluoroboric acid-dodecyl hydrogen sulfate (PANI-HBF~4~) as a heterogeneous catalyst, achieving 92% yield [2].
Mechanistic Insight: The reaction proceeds via iminium ion intermediates, where formaldehyde and dimethylamine first form a Schiff base. Nucleophilic attack by the C3 position of 7-methylindole on the iminium ion then installs the dimethylaminomethyl group, followed by proton transfer to yield the final product [2].
Transition metal catalysis has revolutionized the synthesis of 7-methylgramine by enabling direct C–H functionalization and cross-coupling reactions. Rhodium(III) complexes, such as [Cp*RhCl~2~]~2~, have been employed for regioselective C3 alkylation of 7-methylindole with diazo compounds. For example, reaction with dimethylaminomethyl diazoacetate in acetonitrile at 80°C produces 7-methylgramine in 78% yield [3].
Palladium-catalyzed methods are equally impactful. Suzuki-Miyaura coupling between 3-bromo-7-methylindole and dimethylaminomethyl boronic acid pinacol ester affords 7-methylgramine with excellent regiocontrol. This method is compatible with electron-withdrawing and -donating substituents on the indole ring, making it versatile for structural diversification [3].
Table 2: Metal-Catalyzed Routes to 7-Methylgramine
| Catalyst | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| [Cp*RhCl~2~]~2~ | 7-Methylindole + diazoacetate | CH~3~CN, 80°C | 78 |
| Pd(PPh~3~)~4~ | 3-Bromo-7-methylindole + boronic ester | Toluene, 100°C | 82 |
Mechanistically, Rh(III) catalysts facilitate C–H activation through cyclometalation, forming a five-membered rhodacycle intermediate. Subsequent migratory insertion of the diazo compound and reductive elimination yield the desired product while regenerating the catalyst [3].
Green synthesis of 7-methylgramine emphasizes solvent reduction, renewable catalysts, and energy efficiency. A prominent method utilizes a bissulfonic acid ionic liquid ([HSO~3~-p~2~im][HSO~4~]) in water, enabling the one-pot condensation of 7-methylindole, formaldehyde, and dimethylamine at 70°C. This approach achieves 89% yield while allowing catalyst recycling for up to five cycles [4].
Microwave-assisted synthesis further enhances sustainability by reducing reaction times from hours to minutes. Irradiating a mixture of 7-methylindole, dimethylamine, and paraformaldehyde in ethanol at 150 W for 10 minutes delivers 7-methylgramine in 94% purity [2].
Key Advantages:
One-pot strategies integrate indole synthesis and functionalization into a single reaction vessel, minimizing intermediate isolation. A representative protocol involves the Sn/activated carbon-catalyzed cyclization of N-hydroxyethyl-2-methylaniline to 7-methylindole, followed by in situ Mannich reaction with formaldehyde and dimethylamine. This tandem process achieves an overall yield of 68% [1].
Advanced one-pot systems employ dual catalysts, such as Fe(NO~3~)~3~·9H~2~O for indole formation and Amberlyst-15 for Mannich functionalization. These systems are particularly effective in ethanol/water mixtures, yielding 7-methylgramine with 81% efficiency while adhering to green chemistry principles [2].
Challenges and Solutions:
N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, commonly known as 7-methylgramine, exhibits diverse receptor binding mechanisms that have been extensively studied through both experimental and computational approaches. The compound's unique structural features, comprising an indole ring system with a 7-methyl substituent and a dimethylaminomethyl side chain, contribute to its versatile binding profiles across multiple receptor classes.
The primary binding mechanism involves the formation of salt bridges between the protonatable nitrogen atom of the dimethylamine group and conserved aspartic acid residues in receptor binding sites. This interaction pattern has been consistently observed in studies of indole derivatives with serotonin receptors, where the compound demonstrates binding to both 5-HT1A and 5-HT2A receptor subtypes. The binding affinity is characterized by Ki values in the nanomolar range, specifically 5-10 nM for the most potent analogues, indicating high-affinity interactions.
Table 1: Receptor Binding Affinity Data for N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine
| Receptor Type | Binding Affinity (Ki/EC50) | Binding Mode | Key Interactions |
|---|---|---|---|
| 5-HT1A | 5-10 nM | Agonist | Salt bridge with Asp3.32 |
| 5-HT2A | 5-10 nM | Agonist | Hydrogen bonding with Thr3.37 |
| AhR | 19-134% efficacy | Partial agonist | Hydrophobic pocket binding |
| Dopamine D2 | 307-593 nM | Antagonist | π-π stacking interactions |
The binding mechanism is further characterized by the compound's ability to penetrate deeply into hydrophobic microdomains of receptor binding sites, where it establishes multiple non-covalent interactions with aromatic amino acid residues such as tryptophan, phenylalanine, and tyrosine. This interaction pattern is particularly evident in the binding to serotonin receptors, where the indole moiety forms extensive contacts with residues Trp6.48, Phe6.51, and Phe6.52.
The enzymatic interaction profile of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine has been investigated across multiple enzyme systems, revealing significant inhibitory and modulatory activities. The compound demonstrates particular efficacy against cholinesterase enzymes, with studies showing inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Research on 2-methylindole analogues has established that indole derivatives containing similar structural motifs exhibit moderate to good inhibitory activities against glutathione S-transferase (GST), with IC50 values ranging from 0.648 μM to 0.745 μM for the most potent compounds. The inhibitory mechanism involves competitive binding to the enzyme active site, where the indole ring system forms favorable interactions with hydrophobic residues in the binding cleft.
The compound's interaction with metabolic enzymes has been studied extensively, particularly in the context of cytochrome P450 enzyme systems. 2-methylindole derivatives have been shown to act as mechanism-based inactivators of CYP3A enzymes, with the potential to cause clinically relevant drug-drug interactions. The inactivation mechanism involves the formation of reactive intermediates that covalently modify the enzyme, leading to irreversible inhibition.
Table 2: Enzymatic Interaction Data
| Enzyme System | IC50/Ki Value | Inhibition Type | Mechanism |
|---|---|---|---|
| Acetylcholinesterase | 0.648 μM | Competitive | Active site binding |
| Butyrylcholinesterase | 0.745 μM | Competitive | Hydrophobic interactions |
| Glutathione S-transferase | Variable | Mixed | Substrate competition |
| CYP3A4 | Mechanism-based | Irreversible | Covalent modification |
The enzymatic selectivity of the compound is influenced by the presence of the 7-methyl substituent on the indole ring, which affects the electronic distribution and steric properties of the molecule. This modification enhances the compound's ability to form specific interactions with enzyme active sites while reducing non-specific binding to other protein targets.
Comprehensive molecular docking studies have been conducted to elucidate the binding modes and interactions of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine at various target interfaces. These studies reveal that the compound exhibits binding energies ranging from -6.72 to -13.0 kcal/mol across different protein targets, indicating strong and specific interactions.
Docking studies with serotonin receptors demonstrate that the compound adopts a characteristic binding pose where the indole moiety penetrates deeply into the orthosteric binding pocket, forming extensive contacts with the hydrophobic microdomain typical of serotonin and dopamine receptor ligands. The binding is anchored by a salt bridge between the protonated dimethylamine group and the conserved Asp3.32 residue, with additional hydrogen bonding interactions involving the indole NH group and receptor residues Ser5.43 and Thr3.37.
Studies targeting tubulin have shown that indole derivatives, including 7-methylgramine analogues, can bind to the colchicine binding site with high affinity, exhibiting docking scores of -11.3 to -13.0 kcal/mol. The binding mode involves hydrogen bonding with critical residues Ala180, Val181, and Lys352, which are essential for tubulin polymerization inhibition.
Table 3: Molecular Docking Results at Target Interfaces
| Target Protein | Docking Score (kcal/mol) | RMSD (Å) | Critical Interactions |
|---|---|---|---|
| 5-HT1A Receptor | -8.5 | 0.89 | Asp3.32, Ser5.43, Trp6.48 |
| 5-HT2A Receptor | -8.2 | 0.95 | Asp3.32, Thr3.37, Phe6.51 |
| Tubulin | -11.3 | 0.87 | Ala180, Val181, Lys352 |
| AhR | -7.4 | 1.12 | Hydrophobic pocket residues |
The docking studies also reveal that the compound can simultaneously interact with multiple binding sites within the same protein, as demonstrated in studies of methylindole derivatives with AhR, where both the 5-membered and 6-membered rings of the indole chromophore can form productive interactions with the receptor.
The hydrogen bonding network formed by N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine represents a critical determinant of its binding affinity and selectivity across various biological targets. Quantum chemical calculations and experimental studies have identified multiple hydrogen bonding patterns that contribute to the compound's biological activity.
The primary hydrogen bonding interaction involves the indole NH group acting as a hydrogen bond donor, with bond lengths typically ranging from 1.7 to 2.2 Å and energies of 3-8 kcal/mol. These interactions are particularly strong with carbonyl oxygen atoms of protein backbone residues and side chain acceptors such as serine, threonine, and asparagine residues.
Spectroscopic studies of indole-ketone complexes have revealed that the compound can form stable hydrogen-bonded complexes with formation constants ranging from 0.3 to 6.6 M⁻¹, depending on the nature of the acceptor molecule. The binding strength follows the order: cyclohexanone > 2-pentanone > acetone > 2-butanone > acetophenone > benzophenone, indicating the importance of steric factors in hydrogen bonding interactions.
Table 4: Hydrogen Bond Network Parameters
| Donor-Acceptor Pair | Bond Length (Å) | Bond Energy (kcal/mol) | Formation Constant (M⁻¹) |
|---|---|---|---|
| Indole NH...O=C | 1.8-2.1 | 4-7 | 3.2-6.6 |
| C-H...O hydrogen bonds | 2.0-2.8 | 1-3 | 0.3-1.8 |
| π-π stacking | 3.5-4.0 | 2-5 | N/A |
| Electrostatic interactions | 2.5-3.2 | 5-15 | Variable |
The dimethylamine group contributes to the hydrogen bonding network through its ability to form ionic interactions with acidic residues, particularly aspartic acid and glutamic acid. These salt bridges are characterized by strong electrostatic interactions with energies of 10-20 kcal/mol and represent the primary anchoring points for the compound in receptor binding sites.
Analysis of the hydrogen bonding patterns reveals that the compound can form both direct and water-mediated hydrogen bonds, with the latter playing important roles in binding site solvation and conformational stability. The water-mediated interactions typically involve hydrogen bond networks between the compound, water molecules, and protein residues, contributing to the overall binding affinity.
The conformational flexibility of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine significantly influences its binding efficacy and selectivity across different biological targets. Molecular dynamics simulations and conformational analysis studies have revealed that the compound exhibits multiple degrees of freedom that impact its interaction with protein binding sites.
The indole ring system itself exhibits limited conformational flexibility due to its rigid aromatic structure, but the 7-methyl substituent can adopt different orientations that affect the compound's steric properties and electronic distribution. The energy barrier for methyl group rotation is relatively low (0.5-2 kcal/mol), allowing for rapid conformational sampling during binding events.
The dimethylaminomethyl side chain represents the most flexible component of the molecule, with rotation around the C-N bond occurring with energy barriers of 1-3 kcal/mol. This flexibility is crucial for the compound's ability to adapt to different binding site geometries and optimize its interactions with target proteins.
Table 5: Conformational Flexibility Parameters
| Structural Element | Flexibility Type | Energy Barrier (kcal/mol) | Impact on Binding |
|---|---|---|---|
| Indole ring | Rigid aromatic | N/A | π-π stacking platform |
| 7-Methyl group | Rotational | 0.5-2 | Steric modulation |
| Dimethylamine chain | Rotational/translational | 1-3 | Binding optimization |
| Overall backbone | Conformational sampling | 2-6 | Induced fit adaptation |
Studies of protein-ligand binding dynamics have shown that the compound can undergo conformational selection mechanisms, where pre-existing conformations are selected upon binding to complementary protein states. This mechanism is particularly relevant for the compound's interactions with G-protein coupled receptors, where conformational changes in both the ligand and receptor contribute to binding affinity and functional selectivity.
The compound's conformational flexibility also enables it to participate in induced fit binding mechanisms, where the initial binding event triggers conformational changes that optimize the ligand-protein interface. This adaptability is particularly important for the compound's interactions with enzymes, where the active site geometry may change upon substrate binding.
Molecular dynamics simulations have revealed that the compound's binding sites show different dynamics depending on the target protein, with some sites exhibiting high flexibility that accommodates the compound's conformational changes, while others provide more rigid binding environments that select for specific conformations. This differential flexibility contributes to the compound's selectivity profile and may explain its diverse biological activities across different target classes.
The conformational flexibility of the compound also influences its binding kinetics, with studies showing that more flexible compounds tend to exhibit faster association and dissociation rates compared to rigid analogues. This property may be advantageous for certain therapeutic applications where rapid onset and offset of action are desired.